3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde
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Overview
Description
3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a complex organic compound with the molecular formula C14H17NO4. It is characterized by the presence of a benzaldehyde group substituted with a morpholino and an oxoethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde typically involves the reaction of 3-methylbenzaldehyde with morpholine and an appropriate oxoethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require a catalyst such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzoic acid.
Reduction: 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a chemical reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 3-Methyl-4-(2-morpholino-2-oxoethoxy)benzaldehyde
- 3-Methyl-2-(2-pyrrolidin-2-oxoethoxy)benzaldehyde
Uniqueness
3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-methyl-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C14H17NO4/c1-11-3-2-4-12(9-16)14(11)19-10-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8,10H2,1H3 |
InChI Key |
AIKQYEFSNOMYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
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